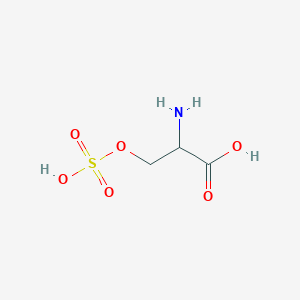

H-D-Ser(SOH)-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-sulfooxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGUGJDVUUGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402513 | |

| Record name | AGN-PC-04Y1ZR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-01-7 | |

| Record name | NSC16541 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-04Y1ZR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of D-sulfoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of D-sulfoserine, a compound of interest for neuroscience research due to the established role of its L-isoform and the parent D-amino acid, D-serine, in N-methyl-D-aspartate (NMDA) receptor signaling.[1] Given the limited direct literature on the synthesis of D-sulfoserine, this document outlines a robust chemoenzymatic pathway, integrating established methodologies for D-amino acid synthesis and chemical sulfation. The purification and characterization protocols are based on standard techniques for analogous sulfated and phosphorylated amino acids.

Synthesis of D-sulfoserine

A two-step chemoenzymatic approach is proposed for the synthesis of D-sulfoserine. The first step involves the enzymatic conversion of the readily available L-serine to D-serine, followed by a chemical sulfation of the D-serine.

Step 1: Enzymatic Synthesis of D-serine from L-serine

The synthesis of D-serine is achieved through the racemization of L-serine using the enzyme serine racemase. This enzyme catalyzes the interconversion of L-serine and D-serine.[2][3][4]

Experimental Protocol: Enzymatic Racemization of L-serine

-

Enzyme Preparation: Recombinant serine racemase is expressed and purified according to established protocols. The enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor for its activity.[4]

-

Reaction Setup:

-

Incubation: The reaction mixture is incubated at 37°C. The progress of the racemization can be monitored over time by chiral HPLC analysis.

-

Reaction Termination and Work-up:

-

The reaction is terminated by the addition of trichloroacetic acid (TCA) to a final concentration of 5% to precipitate the enzyme.[3][4]

-

The precipitated protein is removed by centrifugation.

-

The supernatant, containing a racemic mixture of D- and L-serine, is collected for the subsequent purification of D-serine or directly used in the next step after neutralization. For the purpose of this guide, we will proceed with the racemic mixture to the next step, with the final purification separating D-sulfoserine from L-sulfoserine.

-

Table 1: Quantitative Data for Enzymatic D-serine Synthesis (Estimated)

| Parameter | Value | Reference |

| Starting Material | L-serine | [2][4] |

| Enzyme | Serine Racemase | [2][4] |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | [4] |

| pH | 8.0 | [4] |

| Temperature | 37°C | [4] |

| Theoretical Yield | ~50% D-serine | Assumes equilibrium is reached |

| Enantiomeric Excess | 0% (racemic mixture) | Assumes equilibrium is reached |

Step 2: Chemical Sulfation of D-serine

The hydroxyl group of D-serine is sulfated using a sulfur trioxide pyridine complex (SO₃·py), a common and relatively mild sulfating agent for alcohols.[5][6][7][8]

Experimental Protocol: Chemical Sulfation of D-serine

-

Starting Material Preparation: The aqueous solution of the D/L-serine mixture from the previous step is lyophilized to obtain a dry powder.

-

Reaction Setup:

-

The dried D/L-serine is dissolved in anhydrous pyridine.

-

Sulfur trioxide pyridine complex (3-5 equivalents) is added portion-wise to the serine solution under an inert atmosphere (e.g., argon or nitrogen) with stirring. The reaction is typically carried out at room temperature.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Reaction Quenching and Work-up:

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The pyridine is removed under reduced pressure.

-

The resulting aqueous solution contains D/L-sulfoserine, unreacted serine, and inorganic salts.

-

Table 2: Quantitative Data for Chemical Sulfation of D-serine (Estimated)

| Parameter | Value | Reference |

| Starting Material | D/L-serine | |

| Sulfating Agent | Sulfur trioxide pyridine complex | [5][6][7][8] |

| Solvent | Anhydrous Pyridine | [5][6][7][8] |

| Temperature | Room Temperature | |

| Estimated Yield | 60-80% | Based on similar sulfation reactions |

| Purity (crude) | Variable, contains unreacted serine and salts |

Purification of D-sulfoserine

The crude reaction mixture is purified using anion-exchange chromatography to separate the negatively charged D-sulfoserine from the unreacted zwitterionic D-serine and inorganic salts. A final crystallization step can be employed to obtain high-purity D-sulfoserine.

Anion-Exchange Chromatography

Experimental Protocol: Anion-Exchange Chromatography

-

Resin Selection and Column Packing: A strong anion-exchange (SAX) resin, such as Dowex 1x8 or a similar quaternary ammonium-based resin, is used. The resin is prepared as a slurry in the starting buffer and packed into a chromatography column.

-

Equilibration: The column is equilibrated with a low ionic strength buffer at a slightly alkaline pH to ensure the D-sulfoserine is negatively charged and binds to the resin. A suitable starting buffer would be 20 mM Tris-HCl, pH 8.0.

-

Sample Loading: The crude reaction mixture is dissolved in the starting buffer and loaded onto the equilibrated column.

-

Washing: The column is washed with several column volumes of the starting buffer to remove unreacted D-serine and other non-binding impurities.

-

Elution: D-sulfoserine is eluted using a linear gradient of increasing salt concentration. For example, a linear gradient from 0 to 1 M NaCl in the starting buffer can be applied. Fractions are collected and analyzed for the presence of D-sulfoserine using a suitable assay (e.g., ninhydrin assay or HPLC).

-

Desalting: The fractions containing pure D-sulfoserine are pooled and desalted using size-exclusion chromatography or dialysis.

Table 3: Quantitative Data for D-sulfoserine Purification (Estimated)

| Parameter | Value | Reference |

| Chromatography Mode | Anion-Exchange Chromatography | [9][10] |

| Resin Type | Strong Anion-Exchanger (e.g., Dowex 1x8) | |

| Elution | NaCl Gradient (0-1 M) | |

| Estimated Recovery | 70-90% | |

| Estimated Purity | >95% |

Crystallization

Experimental Protocol: Crystallization of D-sulfoserine

-

Solvent Selection: As a zwitterionic amino acid derivative, D-sulfoserine is expected to be soluble in water and insoluble in most organic solvents. Crystallization can be induced by slow evaporation of an aqueous solution or by the addition of a miscible anti-solvent like ethanol or acetone.

-

Procedure:

-

The purified and desalted D-sulfoserine is dissolved in a minimal amount of hot water to create a saturated solution.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling at 4°C.

-

Alternatively, an anti-solvent (e.g., ethanol) is slowly added to the aqueous solution until turbidity is observed. The solution is then gently warmed until it becomes clear again and allowed to cool slowly.

-

-

Crystal Collection: The resulting crystals are collected by filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of D-sulfoserine. The presence of the sulfate group will cause characteristic shifts in the signals of the adjacent protons and carbons.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of D-sulfoserine.

-

Chiral HPLC: Chiral HPLC analysis is essential to determine the enantiomeric purity of the final product and to confirm the D-configuration.

-

Elemental Analysis: To confirm the empirical formula.

Visualizations

Caption: Chemoenzymatic synthesis and purification workflow for D-sulfoserine.

References

- 1. Excitatory amino acid receptor potency and subclass specificity of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 6. lifechempharma.com [lifechempharma.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Strong anion exchange‐mediated phosphoproteomics reveals extensive human non‐canonical phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Serine and the Putative H-D-Ser(SOH)-OH

To the Esteemed Researcher,

This technical guide provides a comprehensive overview of D-serine, a critical neuromodulator in the central nervous system. Our initial investigation into the compound "H-D-Ser(SOH)-OH" suggests this nomenclature likely refers to a sulfenic acid-modified form of D-serine. However, a thorough review of current scientific literature reveals a significant lack of data on this specific derivative. Therefore, a direct molecular comparison is not feasible at this time.

This whitepaper will, consequently, focus on the well-documented molecular characteristics, biological functions, and experimental considerations of D-serine, providing a robust foundation for researchers in neuroscience and drug development.

Molecular Profile of D-Serine

D-serine is the D-enantiomer of the amino acid serine and plays a crucial role as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike its L-isoform, D-serine is not incorporated into proteins but serves as a key signaling molecule in the brain.[2]

| Property | Value | Source |

| Molecular Formula | C3H7NO3 | [1][3][4] |

| Molecular Weight | 105.09 g/mol | [3][5] |

| CAS Number | 312-84-5 | [1][3] |

| IUPAC Name | (2R)-2-amino-3-hydroxypropanoic acid | [3][5] |

| Synonyms | (R)-Serine, H-D-Ser-OH | [1][3] |

| Physical Description | Off-white crystalline powder | [2] |

| Solubility in Water | 364,000 mg/L (at 20 °C) | [3] |

| Melting Point | 229 °C (decomposes) | [3] |

Biological Role and Signaling Pathways

D-serine is a pivotal neuromodulator, primarily recognized for its function as a co-agonist at the glycine site of synaptic NMDA receptors.[6][7] For the NMDA receptor to become active, both glutamate and a co-agonist like D-serine or glycine must be bound to it.[5][8] D-serine is often considered a more potent agonist at the NMDA receptor's glycine site than glycine itself.[5][8] This interaction is fundamental for synaptic plasticity, learning, and memory.[9][10][11]

D-Serine Synthesis and Degradation

D-serine is synthesized in the brain from its enantiomer, L-serine, by the enzyme serine racemase.[10][11][12] Its degradation is catalyzed by the peroxisomal flavoprotein D-amino acid oxidase (DAAO).[9] The regulation of D-serine levels through these enzymes is critical for maintaining normal NMDA receptor function.[9]

D-Serine at the Synapse

The "serine shuttle" model describes the metabolic interaction between neurons and astrocytes to regulate D-serine levels.[10][11] Astrocytes supply L-serine to neurons, which then synthesize D-serine.[10][11] D-serine is then released into the synaptic cleft where it can bind to NMDA receptors on the postsynaptic neuron.[9] The release of D-serine from astrocytes is a calcium-dependent process.[9][12]

Quantitative Data

While extensive quantitative data comparing this compound and D-serine is unavailable, the following table summarizes key reported values for D-serine.

| Parameter | Value | Brain Region/Condition | Source |

| Endogenous Concentration | Submillimolar levels | Brain | [11] |

| NMDA Receptor Binding | More potent agonist than glycine | - | [5][8] |

| Effect on NMDAR EPSCs | Enhances NMDAR function in both pyramidal cells and interneurons | Rat Hippocampal Slices (CA1) | [13] |

Experimental Protocols

The study of D-serine involves a variety of sophisticated experimental techniques. Below are summarized methodologies based on published research.

Preparation of Acute Hippocampal Slices and Electrophysiology

This protocol is fundamental for studying the effects of D-serine on synaptic transmission.

-

Animal Euthanasia and Brain Extraction: The animal is anesthetized and decapitated. The brain is rapidly removed and submerged in an ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF).

-

ACSF Composition: A typical ACSF solution contains (in mM): 126 NaCl, 2.5 KCl, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, and 10 glucose. The osmolarity is adjusted to approximately 300 mOsm/L and the pH to 7.2.[13]

-

Slicing: A vibratome is used to cut coronal or sagittal slices (typically 300-400 µm thick) of the hippocampus.

-

Recovery: Slices are allowed to recover in oxygenated ACSF at room temperature for at least one hour before recording.

-

Whole-Cell Patch-Clamp Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF. Pyramidal cells or interneurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Patch pipettes are filled with an internal solution, and whole-cell recordings are established to measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). D-serine is then applied via the perfusate to observe its modulatory effects.[13]

In Vivo Microdialysis

This technique is used to measure extracellular levels of D-serine in the brain of living animals.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.

-

Perfusion: The probe is perfused with ACSF at a low flow rate.

-

Sample Collection: Small molecules from the extracellular fluid, including D-serine, diffuse across the probe's semipermeable membrane into the perfusate. The resulting dialysate is collected at regular intervals.

-

Analysis: The concentration of D-serine in the dialysate is quantified using techniques such as high-performance liquid chromatography (HPLC). This method has been used to demonstrate a significant reduction in extracellular D-serine in the hippocampus of mice with targeted deletion of serine racemase in glutamatergic neurons.[14]

Conclusion

D-serine is a fundamentally important molecule in CNS function, acting as a potent co-agonist of the NMDA receptor to modulate synaptic plasticity. Its synthesis, degradation, and transport are tightly regulated through complex interactions between neurons and glial cells. While the specific properties of this compound remain to be elucidated, the extensive body of research on D-serine provides a critical framework for understanding the roles of D-amino acids in neurotransmission and for the development of novel therapeutics targeting the glutamatergic system. Further investigation is warranted to characterize potential derivatives of D-serine and their physiological significance.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. D-Serine | 312-84-5 [chemicalbook.com]

- 3. D-Serine | C3H7NO3 | CID 71077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. raybiotech.com [raybiotech.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]

- 7. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serine - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]

- 10. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-Serine differently modulates NMDA receptor function in rat CA1 hippocampal pyramidal cells and interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

The Pivotal Role of Sulfonated Amino Acids in Brain Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonated amino acids, a unique class of neuroactive molecules, play multifaceted and critical roles in the mammalian central nervous system. This technical guide provides an in-depth exploration of the biological functions of key sulfonated amino acids, including the inhibitory and neuroprotective actions of taurine, and the excitatory and excitotoxic properties of homocysteic acid and cysteine sulfinic acid. We delve into their synthesis, metabolism, and interactions with crucial neurotransmitter receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of significant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction

Sulfonated amino acids are characterized by the presence of a sulfonic acid group (-SO3H) or a sulfinic acid group (-SO2H). Unlike their carboxylated counterparts, these molecules exhibit distinct physicochemical properties that influence their biological activity within the brain. Their roles are diverse, ranging from neurotransmission and neuromodulation to osmoregulation and neuroprotection. Understanding the intricate mechanisms by which these compounds exert their effects is paramount for developing novel therapeutic strategies for a variety of neurological disorders.

Key Sulfonated Amino Acids in the Brain

Taurine: The Neuroprotector

Taurine is one of the most abundant free amino acids in the brain and is considered a conditionally essential nutrient.[1] It is synthesized from cysteine via the intermediate cysteine sulfinic acid.[2]

Biological Roles:

-

Inhibitory Neuromodulator: Taurine acts as an agonist at GABAA and glycine receptors, contributing to inhibitory neurotransmission and a general sedative effect on the brain.[3][4]

-

Neuroprotection: It protects neurons from excitotoxicity by reducing intracellular calcium overload, mitigating oxidative stress, and modulating apoptotic pathways. Taurine has been shown to be beneficial in models of stroke and neurodegenerative diseases.[5]

-

Osmoregulation: Taurine plays a crucial role in maintaining cell volume in response to osmotic stress.

-

Neurogenesis: It promotes the proliferation and differentiation of neural stem cells.[5][6]

Homocysteic Acid: The Excitotoxin

L-homocysteic acid (HCA) is an excitatory amino acid that is structurally similar to glutamate.

Biological Roles:

-

NMDA Receptor Agonist: HCA is a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[7][8] Its binding to the NMDA receptor can trigger a cascade of events leading to neuronal damage.[9][10]

-

Excitotoxicity: Elevated levels of HCA are associated with excitotoxic neuronal death, a process implicated in stroke, epilepsy, and neurodegenerative disorders.[7][11] HCA-induced excitotoxicity is mediated by excessive calcium influx through NMDA receptor channels.[9][10]

Cysteine Sulfinic Acid: The Precursor and Neuromodulator

L-cysteine sulfinic acid (CSA) is a key intermediate in the biosynthesis of taurine from cysteine.[2] It also possesses intrinsic neuromodulatory properties.

Biological Roles:

-

Taurine Precursor: CSA is decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to form hypotaurine, which is subsequently oxidized to taurine.[12]

-

Excitatory Amino Acid: CSA can act as an excitatory amino acid, though its potency and receptor affinity are generally lower than that of glutamate and HCA.[13] It has been shown to have a high-affinity uptake system in synaptosomes.[14]

Quantitative Data

The following tables summarize key quantitative data regarding the concentration and receptor interactions of sulfonated amino acids in the brain.

Table 1: Concentration of Sulfonated Amino Acids in Different Brain Regions (Rat)

| Amino Acid | Brain Region | Concentration (µmol/g wet weight) |

| Taurine | Pyriform Cortex | ~4.7 |

| Caudate-Putamen | High | |

| Cerebellum | High | |

| Hippocampus | Unchanged with age | |

| Cortex | Unchanged with age | |

| Midbrain Reticular Formation | ~1.0 | |

| Cysteine Sulfinic Acid | N/A | Extremely low tissue concentrations |

| Homocysteic Acid | N/A | Apparent absence from tissue |

Data compiled from multiple sources.[13][15]

Table 2: Receptor Binding Affinities of Sulfonated Amino Acids

| Ligand | Receptor | Parameter | Value | Species |

| L-Homocysteic Acid | NMDA | Ki | 67 µM | Chick |

| L-Homocysteic Acid | NMDA | EC50 | 14 µM | Rat |

| Taurine | GABAA | IC50 | 50 µM | Rat |

| Taurine | GABAA | Ki | 118.1 µM | Rabbit |

| Taurine | GABAB | Ki | 0.8 µM | Rabbit |

| Taurine | Glycine (immature neocortex) | EC50 | 1.1 - 2.4 mM | Rat |

| Taurine | NMDA (glycine site) | EC50 (glycine) | 46.1 nM (absence of taurine) | Rat |

| EC50 (glycine) | 500 nM (presence of 100 µM taurine) | Rat |

Data compiled from multiple sources.[7][16][17][18][19][20][21]

Table 3: Enzyme Kinetics of Cysteine Sulfinic Acid Decarboxylase (CSAD)

| Substrate | Enzyme Source | Km | Vmax |

| Cysteine Sulfinic Acid | Human (recombinant) | 0.2 mM | N/A |

| Cysteine Sulfinic Acid | Rat Brain (particulate) | Lowest | Highest |

| Cysteine Sulfinic Acid | Rat Brain (soluble) | Higher | Lower |

Data compiled from multiple sources.[10]

Signaling Pathways

Homocysteic Acid-NMDA Receptor-ERK Signaling Pathway

Elevated levels of homocysteic acid can lead to neurotoxicity through the overactivation of NMDA receptors and the subsequent activation of the extracellular signal-regulated kinase (ERK) pathway.[9][10]

References

- 1. conductscience.com [conductscience.com]

- 2. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]

- 4. Homocysteine and methylmalonic acid concentrations in cerebrospinal fluid: relation with age and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain tissue homogenization and biochemical assessment [bio-protocol.org]

- 6. Taurine improves the differentiation of neural stem cells in fetal rats with intrauterine growth restriction via activation of the PKA-CREB-BDNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. L-homocysteic acid: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Properties of soluble and particulate cysteine sulfinate decarboxylase of the adult and the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elevated cerebrospinal fluid homocysteine is associated with blood-brain barrier disruption in amyotrophic lateral sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfinoalanine decarboxylase - Wikipedia [en.wikipedia.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. criver.com [criver.com]

- 15. Taurine levels in discrete brain nuclei of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. precisionary.com [precisionary.com]

- 19. researchgate.net [researchgate.net]

- 20. Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Endogenous Neuromodulator D-Serine in the Mammalian Central Nervous System: A Technical Guide

A Note on Terminology: This technical guide focuses on the discovery, function, and analysis of endogenous D-serine in the mammalian central nervous system (CNS). Initial searches for "D-sulfoserine" did not yield evidence of its presence as a known endogenous signaling molecule in the mammalian brain. It is possible the query intended to investigate D-serine, a well-researched and crucial D-amino acid in the CNS, or potentially S-sulfocysteine, a neurotoxic glutamate analog that accumulates in certain metabolic disorders. Given the extensive role of D-serine in neurotransmission, this guide will detail its established biology and the methodologies used for its study.

Introduction

For many years, D-amino acids were considered unnatural in mammals. However, the discovery of substantial concentrations of D-serine in the brain challenged this dogma. It is now firmly established that D-serine is a key neuromodulator, acting as a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This role is critical for the receptor's activation by glutamate, which in turn mediates synaptic plasticity, learning, and memory.[1][3] Dysregulation of D-serine metabolism has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development.[1] This guide provides an in-depth overview of the core findings, quantitative data, and experimental protocols related to endogenous D-serine in the mammalian CNS.

Data Presentation: D-Serine Concentrations in the CNS

The concentration of D-serine is heterogeneously distributed throughout the mammalian brain, with the highest levels typically found in forebrain regions rich in NMDA receptors.[3][4]

Table 1: D-Serine Concentrations in Human Brain Regions

| Brain Region | D-Serine Concentration (nmol/g wet weight) | Reference(s) |

| Cerebral Neocortex | 50.2 ± 31.0 | [4] |

| Frontal Cortex | ~100 | [4] |

| Parietal Cortex | 117 ± 30 | [4] |

| Hippocampus | >50 | [4] |

| Putamen | >50 | [4] |

| Brainstem | <10 | [4] |

| Cerebellum | 5.9 ± 1.4 | [4][5] |

| Spinal Cord | <10 | [4] |

Table 2: D-Serine Concentrations in Mouse Brain Regions (Wild-Type)

| Brain Region | D-Serine Concentration | Reference(s) |

| Frontal Cortex | Significantly higher than cerebellum | [6] |

| Hippocampus | Significantly higher than cerebellum | [6] |

| Striatum | Significantly higher than cerebellum | [6] |

| Cerebellum | Low levels | [6] |

| Note: Serine Racemase (Srr) knockout mice show significantly lower D-serine levels in the forebrain, confirming SRR as the primary synthesis enzyme in these regions.[6] |

Key Signaling and Metabolic Pathways

D-serine levels are tightly regulated by its synthesis and degradation. It is synthesized from its enantiomer, L-serine, by the enzyme serine racemase (SRR) and is primarily degraded by D-amino acid oxidase (DAAO).[6] Its primary signaling function is the co-activation of NMDA receptors.

Experimental Protocols

Accurate quantification of D-serine is challenging due to the need to distinguish it from its abundant enantiomer, L-serine.[7] Various reliable methods have been developed and are outlined below.

High-Performance Liquid Chromatography (HPLC) for D-Serine Quantification

This is the standard technique for measuring D-serine levels in biological samples.[2][8]

Objective: To separate and quantify D- and L-serine in brain tissue homogenates.

Methodology:

-

Sample Preparation:

-

Homogenize brain tissue (~10 mg) on ice in an appropriate buffer (e.g., Serine Assay Buffer).[9]

-

Deproteinize the sample by adding trichloroacetic acid (TCA) to a final concentration of 5%, followed by centrifugation (e.g., 15,000 x g for 10 min at 4°C).[10][11]

-

Collect the supernatant. For samples from cell culture media where L-glutamine interference is high, enzymatic pretreatment with L-glutaminase can be performed.[12]

-

-

Derivatization:

-

Since serine lacks a native chromophore, pre-column derivatization is required for fluorescence detection.[8]

-

A chiral reagent is used to create fluorescent diastereomers that can be separated. A common method involves using ortho-phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine (NAC).[8]

-

-

Chromatographic Separation:

-

Detection and Quantification:

-

Detect the fluorescent derivatives using a fluorescence detector.

-

Quantify the D-serine concentration by comparing the peak area to a standard curve generated with known concentrations of D-serine.[2]

-

References

- 1. d-Serine and Serine Racemase are Localized to Neurons in the Adult Mouse and Human Forebrain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia [frontiersin.org]

- 4. Heterogeneity of D-Serine Distribution in the Human Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Levels of D-serine in the brain and peripheral organs of serine racemase (Srr) knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O-Sulfo-D-serine (CAS Number: 19794-48-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-Sulfo-D-serine, a sulfated derivative of the D-isomeric form of the amino acid serine. While research on this specific enantiomer is limited, this document compiles available data on its chemical properties, potential synthesis routes, and inferred biological activities based on the known functions of its L-enantiomer and the parent compound, D-serine. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and research applications of O-Sulfo-D-serine, particularly in the context of neuromodulation and enzyme inhibition.

Introduction

O-Sulfo-D-serine, with the CAS number 19794-48-0, is the O-sulfated derivative of D-serine. D-serine itself is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in synaptic plasticity, learning, and memory. The modification of D-serine through sulfation at its hydroxyl group is anticipated to alter its biological activity, potentially transforming it into a modulator or inhibitor of key enzymatic pathways and receptor interactions.

The L-enantiomer, O-Sulfo-L-serine, has been identified as an inhibitor of serine racemase, the enzyme responsible for the synthesis of D-serine from L-serine. This suggests that O-Sulfo-D-serine may also interact with this or other enzymes involved in D-amino acid metabolism. This guide will delve into the knowns and logical inferences surrounding O-Sulfo-D-serine to facilitate further scientific inquiry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of O-Sulfo-D-serine is presented in the table below. These data are compiled from various chemical supplier databases and extrapolated from the known properties of similar compounds.

| Property | Value | Source |

| CAS Number | 19794-48-0 | [1] |

| Molecular Formula | C₃H₇NO₆S | [1] |

| Molecular Weight | 185.16 g/mol | [1] |

| IUPAC Name | (2R)-2-amino-3-(sulfooxy)propanoic acid | N/A |

| Synonyms | H-D-Ser(SO₃H)-OH, D-Serine O-sulfate | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water (predicted) | N/A |

| pKa | -3.95 ± 0.18 (Predicted) | N/A |

Synthesis of O-Sulfo-D-serine

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for O-Sulfo-D-serine.

Experimental Protocol (Hypothetical)

-

Protection of D-Serine:

-

Dissolve D-serine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to deprotonate the amino group.

-

Introduce an amino-protecting group, such as di-tert-butyl dicarbonate (Boc₂O), and stir at room temperature.

-

After the reaction is complete, acidify the mixture and extract the Boc-D-serine.

-

Protect the carboxyl group, for example, as a benzyl ester (OBn) by reacting with benzyl bromide in the presence of a base like triethylamine.

-

-

O-Sulfation:

-

Dissolve the protected D-serine (e.g., Boc-D-Ser-OBn) in a dry, aprotic solvent such as pyridine or dichloromethane.

-

Cool the solution in an ice bath.

-

Add a sulfating agent, such as a sulfur trioxide pyridine complex, portion-wise while maintaining the low temperature.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of water or a buffer solution.

-

-

Deprotection:

-

Remove the benzyl ester protecting group via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).

-

Remove the Boc protecting group by treatment with a strong acid, such as trifluoroacetic acid (TFA).

-

Purify the final product, O-Sulfo-D-serine, using techniques such as ion-exchange chromatography or recrystallization.

-

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of O-Sulfo-D-serine is scarce. However, based on the known roles of D-serine and O-Sulfo-L-serine, we can infer its likely interactions and effects on key signaling pathways.

Interaction with Serine Racemase

Serine racemase is the enzyme responsible for the conversion of L-serine to D-serine. O-Sulfo-L-serine has been shown to be a potent inhibitor of this enzyme.[2] It is therefore highly probable that O-Sulfo-D-serine also interacts with serine racemase, potentially as an inhibitor or a substrate for a different reaction.

Caption: Potential inhibitory role of O-Sulfo-D-serine on serine racemase.

Modulation of NMDA Receptor Signaling

D-serine is a critical co-agonist at the glycine site of the NMDA receptor.[3] The sulfation of the hydroxyl group in O-Sulfo-D-serine likely alters its ability to bind to and activate the NMDA receptor. It may act as a competitive antagonist, a partial agonist, or an allosteric modulator. Investigating this interaction is a key area for future research.

Caption: Postulated modulation of NMDA receptor signaling by O-Sulfo-D-serine.

Experimental Protocols for Biological Evaluation

To elucidate the biological functions of O-Sulfo-D-serine, a series of in vitro and in vivo experiments are necessary. The following are suggested experimental protocols.

In Vitro Enzyme Inhibition Assay (Serine Racemase)

This protocol is adapted from methods used to study the inhibition of serine racemase by O-Sulfo-L-serine.[2]

-

Enzyme Preparation: Purify recombinant serine racemase.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, pyridoxal 5'-phosphate (PLP), and L-serine.

-

Inhibition Study: Add varying concentrations of O-Sulfo-D-serine to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C.

-

Quantification of D-serine: Stop the reaction and quantify the amount of D-serine produced using high-performance liquid chromatography (HPLC) with a chiral column or a D-amino acid oxidase-based assay.

-

Data Analysis: Determine the IC₅₀ value of O-Sulfo-D-serine for serine racemase inhibition.

Electrophysiological Assessment of NMDA Receptor Activity

This protocol uses patch-clamp electrophysiology to assess the effect of O-Sulfo-D-serine on NMDA receptor currents in cultured neurons or brain slices.[4]

-

Cell/Tissue Preparation: Prepare primary neuronal cultures or acute brain slices.

-

Recording Setup: Use whole-cell patch-clamp configuration to record synaptic currents.

-

Application of Agonists: Apply glutamate and D-serine to elicit NMDA receptor-mediated currents.

-

Application of O-Sulfo-D-serine: Co-apply or pre-apply O-Sulfo-D-serine at various concentrations.

-

Data Acquisition and Analysis: Measure the amplitude and kinetics of the NMDA receptor currents in the presence and absence of O-Sulfo-D-serine to determine its effect (e.g., agonism, antagonism, or modulation).

Conclusion and Future Directions

O-Sulfo-D-serine is a largely uncharacterized compound with significant potential for research and therapeutic development. Based on the known biological roles of D-serine and the inhibitory activity of O-Sulfo-L-serine on serine racemase, O-Sulfo-D-serine is a prime candidate for investigation as a modulator of NMDA receptor activity and an inhibitor of D-amino acid metabolism.

Future research should focus on:

-

Developing and optimizing a robust synthetic route for O-Sulfo-D-serine.

-

Conducting detailed in vitro studies to confirm its interaction with serine racemase and other related enzymes.

-

Elucidating its precise mechanism of action at the NMDA receptor.

-

Performing in vivo studies to assess its pharmacokinetic properties and its effects on neurological processes and disease models.

This technical guide provides a starting point for these investigations, summarizing the current state of knowledge and outlining a clear path for future research into this promising molecule.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 4. Early involvement of D-serine in β-amyloid-dependent pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to H-D-Ser(SO3H)-OH for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-D-Ser(SO3H)-OH, also known as O-Sulfo-D-serine, a key compound for neurological research. Given the initial ambiguity in nomenclature, it is critical to clarify that the stable, commercially available compound for research is the sulfonic acid derivative (–SO3H), not the highly unstable sulfenic acid form (–SOH). This guide details its commercial availability, its role in N-methyl-D-aspartate (NMDA) receptor signaling, and relevant experimental protocols.

Commercial Supplier and Related Compounds

H-D-Ser(SO3H)-OH is a specialized chemical, and its availability is limited. However, it can be acquired for research purposes. For broader context, suppliers of the parent compound, D-Serine, and the L-isomer, L-Serine O-sulfate, are also included as they may be relevant for comparative studies.

| Compound Name | Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| O-Sulfo-D-serine | Santa Cruz Biotechnology | sc-224407 | 19794-48-0 | C₃H₇NO₆S | 185.16 | Research Grade | For Research Use Only.[1] |

| L-Serine O-sulfate potassium salt | Sigma-Aldrich | S0877 | 17436-02-1 | C₃H₆KNO₆S | 223.25 | Not Specified | |

| D-Serine | Spectrum Chemical | S1323 | 312-84-5 | C₃H₇NO₃ | 105.09 | ≥98.5% | Suitable for general research use. |

| D-Serine | Thermo Fisher Scientific | A12633 | 312-84-5 | C₃H₇NO₃ | 105.09 | 98% | |

| D-Serine | RayBiotech | 331-11367-1 | 312-84-5 | C₃H₇NO₃ | 105.09 | 99.31% |

Core Signaling Pathway: NMDA Receptor Co-agonism

D-Serine is a crucial co-agonist at the glycine site of the NMDA receptor, a glutamate-gated ion channel vital for synaptic plasticity, learning, and memory.[2] H-D-Ser(SO3H)-OH, as a D-Serine analog, is investigated for its potential to modulate this pathway. The binding of both glutamate and a co-agonist (like D-Serine) is required for the NMDA receptor channel to open, allowing Ca²⁺ influx and triggering downstream signaling cascades.

Caption: NMDA receptor activation by glutamate and a co-agonist like D-Serine.

Experimental Protocols

NMDA Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of H-D-Ser(SO3H)-OH for the NMDA receptor glycine site using a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final synaptic membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the following in order:

-

Assay Buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of a radiolabeled antagonist for the glycine site (e.g., [³H]MDL 105,519).

-

Varying concentrations of the competitor compound, H-D-Ser(SO3H)-OH (typically from 1 nM to 1 mM).

-

Synaptic membrane preparation (approximately 100-200 µg of protein).

-

-

For non-specific binding determination, add a high concentration (e.g., 1 mM) of unlabeled glycine to a set of wells.

-

Incubate the plate at 4°C for 30 minutes.

-

-

Detection and Analysis:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound and free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the H-D-Ser(SO3H)-OH concentration and determine the inhibition constant (Ki) using non-linear regression analysis.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMDA receptor binding assay.

Caption: Workflow for a competitive NMDA receptor binding experiment.

References

Technical Guide: Physicochemical Properties of D-Cysteinesulfenic Acid

This guide provides the fundamental physicochemical properties of D-Cysteinesulfenic acid, a derivative of the amino acid D-cysteine. The nomenclature "H-D-Ser(SOH)-OH" is chemically ambiguous; "Ser" denotes serine, which lacks a sulfur atom. The "(SOH)" functional group suggests a sulfenic acid moiety, which is characteristic of a modified cysteine. Therefore, this document pertains to D-Cysteinesulfenic acid.

Molecular Formula and Weight

A clear understanding of the molecular composition is fundamental for all experimental and theoretical work. The precise molecular weight is crucial for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and for mass spectrometry analysis.

| Property | Value |

| Molecular Formula | C₃H₇NO₃S |

| Molecular Weight | 137.16 g/mol [1][2] |

Chemical Structure

The three-dimensional arrangement of atoms and chemical bonds within a molecule dictates its reactivity and interaction with other molecules.

Diagram of the chemical structure of D-Cysteinesulfenic acid.

Caption: 2D structure of D-Cysteinesulfenic acid.

Further Information

Cysteinesulfenic acid is a key intermediate in the oxidation of cysteine.[3] It plays a significant role in redox signaling and is involved in various enzymatic catalytic processes.[1][2] The sulfenic acid moiety is highly reactive and can undergo further oxidation to sulfinic acid (C₃H₇NO₄S) or sulfonic acid (C₃H₇NO₆S).[3]

References

The Potential Physiological Relevance of D-Sulfoserine: A Hypothetical Exploration

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

While the physiological roles of the NMDA receptor co-agonist D-serine are well-established, the existence and function of its sulfated counterpart, D-sulfoserine, remain unexplored. This document posits a hypothetical framework for the physiological relevance of D-sulfoserine, drawing parallels from the known biochemistry of D-serine, sulfur-containing amino acids, and the structural requirements of the NMDA receptor's glycine binding site. We propose potential biosynthetic and metabolic pathways, predict its interaction with the NMDA receptor, and outline experimental approaches to investigate these hypotheses. This whitepaper aims to stimulate research into a potentially novel neuromodulator and therapeutic target.

Introduction

D-serine is a crucial endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its levels in the brain are tightly regulated by the synthesizing enzyme, serine racemase, and the degrading enzyme, D-amino acid oxidase (DAO). Post-translational modifications of amino acids can significantly alter their biological activity. One such modification is sulfation, a process that adds a sulfo group (-SO3-) to a hydroxyl moiety, often modulating protein-protein interactions and receptor binding. O-sulfonation of serine is a known, albeit less common, post-translational modification.[2][3] This raises the intriguing possibility of the existence of D-sulfoserine in biological systems and its potential as a novel neuromodulator. This document explores the hypothetical physiological relevance of D-sulfoserine.

Hypothetical Biosynthesis and Metabolism of D-Sulfoserine

The endogenous synthesis of D-sulfoserine has not been documented. Based on known enzymatic pathways, we propose two plausible biosynthetic routes.

2.1. Proposed Biosynthetic Pathways

-

Pathway 1: Sulfation of D-serine. The most direct route would involve the post-synthesis sulfation of D-serine. This reaction would be catalyzed by a sulfotransferase, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.[4][5][6][7][8] While sulfotransferases acting on D-amino acids are not well-characterized, the existence of serine/threonine sulfotransferases suggests this is a plausible mechanism.[2][9]

-

Pathway 2: Racemization of L-sulfoserine. This pathway would involve the initial sulfation of L-serine to form L-sulfoserine, followed by its racemization to D-sulfoserine by serine racemase. However, studies on the substrate specificity of serine racemase have shown that while it can bind L-serine-O-sulfate, it primarily catalyzes a β-elimination reaction to produce pyruvate, rather than racemization.[10][11][12] This suggests that this pathway is less likely.

2.2. Proposed Metabolic Pathway

The primary enzyme for D-serine degradation is D-amino acid oxidase (DAO).[13] DAO exhibits a preference for neutral D-amino acids and has poor activity towards acidic D-amino acids like D-aspartate.[14][15] The addition of a highly acidic sulfate group to D-serine would likely render D-sulfoserine a poor substrate for DAO. This could imply that if D-sulfoserine is endogenously produced, it may have a longer half-life than D-serine, potentially leading to more sustained signaling.

Visualizing the Hypothetical Pathways

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 3. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Sulfation Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 7. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ddescholar.acemap.info [ddescholar.acemap.info]

- 9. Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 14. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols: H-D-Ser(SOH)-OH for In Vitro Neuronal Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the in vitro evaluation of H-D-Ser(SOH)-OH, a novel D-Serine derivative, for its potential neuroprotective effects. While specific data on this compound is not yet available in published literature, this document outlines detailed protocols for its investigation based on the known roles of its parent compound, D-Serine, as a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] The protocols described herein cover primary cortical neuron culture, assessment of neuroprotection against glutamate-induced excitotoxicity, and analysis of downstream signaling pathways. This guide serves as a foundational resource for researchers seeking to characterize the bioactivity of novel neuroprotective drug candidates.

Introduction

D-Serine is an endogenous gliotransmitter that plays a crucial role in modulating synaptic plasticity and neuronal survival through its interaction with the glycine-binding site of the NMDA receptor.[1][3] Dysregulation of D-Serine levels has been implicated in various neurological disorders, making the NMDA receptor signaling pathway a key target for therapeutic intervention. The novel compound this compound, a sulfinylated derivative of D-Serine, is a candidate for investigation due to its potential for altered potency, stability, or receptor interaction at the NMDA receptor complex.

This document provides a detailed methodology for researchers to:

-

Establish and maintain primary cortical neuron cultures.

-

Evaluate the neuroprotective efficacy of this compound against glutamate-induced excitotoxicity.

-

Quantify changes in neuronal viability and apoptosis.

-

Hypothesize and visualize the potential signaling pathway of action.

Experimental Protocols

Primary Cortical Neuron Culture

This protocol details the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a widely used model for in vitro neurological studies.[4][5]

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Neurobasal Plus Medium supplemented with B-27 Plus[5]

-

L-glutamine

-

Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates/coverslips[6]

-

Papain and DNase I[4]

-

Hanks' Balanced Salt Solution (HBSS)

-

Fetal Bovine Serum (FBS)

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Plate Coating: Coat culture vessels with Poly-D-lysine solution for at least 1 hour at 37°C. Rinse thoroughly with sterile distilled water and allow to dry completely before use.[5]

-

Tissue Dissection: Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols. Dissect the cerebral cortices from E18 embryos in ice-cold HBSS.[4][6]

-

Enzymatic Digestion: Transfer the cortical tissue to a tube containing a papain and DNase I solution in HBSS. Incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.[5]

-

Cell Dissociation: Stop the digestion by adding an equal volume of HBSS containing 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[4]

-

Cell Plating: Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in complete Neurobasal Plus medium. Perform a cell count using a hemocytometer. Plate the neurons at a density of 1 x 10^5 cells/well in a 48-well plate.[5]

-

Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere. Perform a half-media change every 3-4 days.[4]

Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay evaluates the ability of this compound to protect primary cortical neurons from cell death induced by excessive glutamate exposure.

Materials:

-

Primary cortical neurons (cultured for 7-10 days in vitro)

-

This compound stock solution (dissolved in sterile water or appropriate vehicle)

-

Glutamate stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

-

Plate reader

Procedure:

-

Compound Pre-treatment: After 7 days in culture, treat the neurons with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 2 hours. Include a vehicle-only control group.

-

Glutamate Challenge: Following pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 24 hours. A negative control group (no glutamate, no compound) and a positive control group (glutamate, no compound) should be included.

-

Assessment of Neuronal Viability: After the 24-hour incubation, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours at 37°C. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Express cell viability as a percentage of the negative control.

Data Presentation

Quantitative data from the neuroprotection assay should be summarized in a clear and structured table for easy comparison.

| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |

| Negative Control | - | 100 | ± 5.2 |

| Positive Control (Glutamate) | 100 µM | 45.3 | ± 4.8 |

| This compound + Glutamate | 1 µM | 52.1 | ± 5.5 |

| This compound + Glutamate | 10 µM | 78.6 | ± 6.1 |

| This compound + Glutamate | 100 µM | 92.4 | ± 5.9 |

Table 1: Hypothetical neuroprotective effects of this compound on glutamate-induced excitotoxicity in primary cortical neurons.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the in vitro screening of this compound for neuroprotective activity.

Figure 1: Experimental workflow for assessing the neuroprotective effects of this compound.

Hypothesized Signaling Pathway

Based on the function of D-Serine, this compound is hypothesized to act as a co-agonist at the NMDA receptor, modulating downstream signaling cascades to promote neuronal survival.

Figure 2: Hypothesized signaling pathway of this compound at the NMDA receptor.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust starting point for the investigation of this compound as a potential neuroprotective agent. By following these detailed procedures, researchers can effectively culture primary neurons, induce a relevant pathological insult, and quantify the therapeutic potential of this novel compound. The provided diagrams offer a clear visual representation of the experimental process and the underlying biological rationale. Further studies will be necessary to fully elucidate the specific mechanisms of action and therapeutic window of this compound.

References

- 1. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]

- 2. [PDF] D-serine as a gliotransmitter and its roles in brain development and disease | Semantic Scholar [semanticscholar.org]

- 3. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]

- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]

Application Notes and Protocols for H-D-Ser(SOH)-OH in Electrophysiology Patch Clamp

Introduction

H-D-Ser(SOH)-OH, a sulfenic acid derivative of D-serine, is a novel compound with potential applications in the study of synaptic transmission and neuronal excitability. D-serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel involved in synaptic plasticity, learning, and memory. The introduction of a sulfenic acid group to the D-serine backbone may confer unique modulatory properties on the NMDA receptor or other neuronal targets. Sulfenic acid modifications are known to be involved in redox signaling and can be highly reactive, suggesting that this compound could act as a redox-sensitive modulator of ion channel function.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in patch-clamp electrophysiology. The protocols outlined below are designed to characterize the effects of this compound on NMDA receptor-mediated currents, but can be adapted for the study of other ion channels.

Hypothesized Mechanism of Action

The primary hypothesized target of this compound is the glycine-binding site on the GluN1 subunit of the NMDA receptor. By binding to this site, it is expected to facilitate the opening of the ion channel in the presence of the primary agonist, glutamate. The sulfenic acid moiety may introduce redox-dependent modulation, potentially altering the affinity of the compound for the receptor or influencing the gating properties of the channel.

Figure 1: Hypothesized signaling pathway of this compound at the NMDA receptor.

Experimental Protocols

Whole-Cell Patch-Clamp Recordings of NMDA Receptor Currents

This protocol describes the methodology for recording NMDA receptor-mediated currents from cultured cells (e.g., HEK293T cells) transiently expressing recombinant NMDA receptors.

a. Cell Culture and Transfection

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

For transfection, plate cells onto glass coverslips in a 35 mm dish at a density of 2 x 10^5 cells/dish.

-

Transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent.

-

Allow cells to express the receptors for 24-48 hours before recording.

b. Preparation of Solutions

| Solution | Components |

| External Solution (in mM) | 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. |

| Internal Solution (in mM) | 130 CsCl, 10 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na. pH adjusted to 7.2 with CsOH. |

| Agonist Solution (in mM) | External solution + 1 Glutamate and 0.1 Glycine (as a control co-agonist). |

| This compound Stock | Prepare a 100 mM stock solution in deionized water or a suitable solvent. Store at -20°C. Further dilutions should be made in the external solution on the day of the experiment. |

c. Electrophysiological Recording

-

Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with the external solution at a rate of 1-2 mL/min.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Identify transfected cells by GFP fluorescence.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the agonist solution to elicit NMDA receptor currents.

-

After obtaining a stable baseline response, co-apply the agonist solution with varying concentrations of this compound.

-

Wash the cell with the external solution between applications to allow for recovery.

d. Data Acquisition and Analysis

-

Record currents using a patch-clamp amplifier and a data acquisition system.

-

Filter the currents at 2 kHz and digitize at 10 kHz.

-

Measure the peak amplitude of the elicited currents.

-

Normalize the responses to the control agonist application.

-

Construct a concentration-response curve and fit the data with the Hill equation to determine the EC50 or IC50.

Figure 2: Experimental workflow for whole-cell patch-clamp recordings.

Data Presentation

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: Concentration-Response Data for this compound on GluN1/GluN2A Receptors

| Concentration (µM) | Normalized Current (%) |

| 0.1 | 10 ± 2 |

| 1 | 45 ± 5 |

| 10 | 85 ± 7 |

| 100 | 98 ± 3 |

| 1000 | 101 ± 2 |

Table 2: Pharmacological Profile of this compound

| Parameter | Value |

| EC50 | 1.5 ± 0.3 µM |

| Hill Slope | 1.2 ± 0.1 |

| Emax | 102 ± 3 % |

Conclusion

The protocols and information provided in these application notes serve as a starting point for investigating the electrophysiological effects of this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs. The unique chemical nature of this compound makes it a promising tool for exploring the redox modulation of NMDA receptors and its implications for neuronal function and disease.

Application Notes and Protocols for NMDA Receptor Binding Assay with D-Sulfoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory. The NMDA receptor is unique in that its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, such as glycine or D-serine, to the glycine binding site on the GluN1 subunit.[1][2][3] This co-agonist site represents a key target for modulating NMDA receptor activity for therapeutic purposes. D-sulfoserine is an analog of D-serine and is expected to interact with the glycine binding site on the NMDA receptor.

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of D-sulfoserine with the NMDA receptor glycine site. The protocol is designed to be adaptable for use with various radioligands and tissue preparations.

Data Presentation

Table 1: Binding Affinities of Known Ligands at the NMDA Receptor Glycine Site

| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |

| Glycine | [³H]Glycine | Rat Cortical Membranes | 40 | [4] |

| D-Serine | [³H]Glycine | Rat Cortical Membranes | ~3x more potent than glycine | [5] |

| MDL 105,519 | [³H]MDL 105,519 | Rat Brain Membranes | 3.77 (Kd) | [6] |

| 7-Chlorokynurenic acid | [³H]Glycine | Rat Cultured Cortical Neurones | 19 (Kb) | [7] |

| L-695,902 | [³H]Glycine | Rat Cultured Cortical Neurones | 2600 (Kb) | [7] |

Table 2: Example of Competitive Binding Assay Data Layout

| D-Sulfoserine Conc. (M) | [³H]Radioligand Bound (DPM/cpm) - Total | [³H]Radioligand Bound (DPM/cpm) - Non-specific | [³H]Radioligand Bound (DPM/cpm) - Specific | % Inhibition |

| 1.00E-10 | ||||

| 1.00E-09 | ||||

| 1.00E-08 | ||||

| 1.00E-07 | ||||

| 1.00E-06 | ||||

| 1.00E-05 | ||||

| 1.00E-04 | ||||

| 1.00E-03 |

DPM: Disintegrations per minute; cpm: counts per minute

Experimental Protocols

Protocol 1: Membrane Preparation from Rat Brain

This protocol describes the preparation of crude synaptic membranes from rat brain, a common source of NMDA receptors for binding assays.

Materials:

-

Whole rat brains (cortex or hippocampus are enriched in NMDA receptors)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Centrifuge and appropriate tubes

-

Glass-Teflon homogenizer

Procedure:

-

Dissect the desired brain region (e.g., cortex) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10-12 strokes at 800 rpm).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Resuspend the pellet in fresh, ice-cold Homogenization Buffer.

-

Repeat the centrifugation and resuspension steps two more times to wash the membranes.

-

After the final wash, resuspend the pellet in a small volume of Homogenization Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Competitive NMDA Receptor Glycine Site Binding Assay

This protocol details a competitive binding assay to determine the affinity of D-sulfoserine for the NMDA receptor glycine site using a radiolabeled antagonist, such as [³H]MDL 105,519.

Materials:

-

Prepared rat brain membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]MDL 105,519 (or another suitable glycine site radioligand)

-

Unlabeled Ligands: D-sulfoserine, Glycine (for non-specific binding determination)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Assay Setup:

-

On ice, prepare assay tubes or a 96-well plate.

-

For each concentration of D-sulfoserine, prepare triplicate wells.

-

Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand solution (e.g., a final concentration of 1-5 nM [³H]MDL 105,519), and 100 µL of the membrane preparation (50-100 µg of protein).

-

Competitor Wells: Add 50 µL of D-sulfoserine solution at various concentrations (e.g., ranging from 10⁻¹⁰ M to 10⁻³ M), 50 µL of radioligand solution, and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled glycine (e.g., 1 mM), 50 µL of radioligand solution, and 100 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal time should be determined in preliminary experiments.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters under vacuum.

-

Wash the filters rapidly with 3 x 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to sit for several hours in the dark to allow the filter to dissolve and to reduce chemiluminescence.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the D-sulfoserine concentration.

-

Fit the data using a non-linear regression analysis to determine the IC50 value (the concentration of D-sulfoserine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) for D-sulfoserine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Note on D-Sulfoserine Concentration: As the binding affinity of D-sulfoserine is not established, a wide concentration range should be tested initially (e.g., 1 nM to 1 mM) to determine the approximate IC50. Subsequent experiments can then use a more focused concentration range around the estimated IC50.

Mandatory Visualizations

Caption: NMDA Receptor Signaling Pathway.

Caption: Experimental Workflow for Competitive Binding Assay.

Caption: Principle of Competitive Binding.

References

- 1. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 6. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of H-D-Ser(SOH)-OH in Tissue via HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of D-amino acids and their metabolites in biological tissues is a burgeoning field of research, with implications for neuroscience, disease pathology, and drug development. One such metabolite of interest is D-cysteine sulfinic acid (H-D-Ser(SOH)-OH), an oxidized form of the D-amino acid D-cysteine. While numerous HPLC methods have been established for the detection of D-serine and other amino acids in tissue, a specific, validated method for the direct quantification of free this compound is not extensively documented in current literature.[1][2][3][4][5][6]

This document provides a proposed, robust HPLC method for the detection and quantification of this compound in tissue samples. The methodology is based on well-established principles of pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral thiol, followed by reversed-phase HPLC with fluorescence detection.[2][7][8][9][10][11][12] This approach is widely used for the sensitive and chiral separation of amino acids.[8][10] The protocols provided herein are intended to serve as a comprehensive guide for researchers to develop and validate a method for analyzing this novel analyte.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the analysis of this compound from tissue samples.

Caption: Experimental workflow for this compound analysis.

Proposed HPLC Method: Quantitative Data Summary

As this is a proposed method, the following table summarizes the projected performance characteristics based on typical results for similar amino acid analyses using OPA/NAC derivatization and HPLC with fluorescence detection. These values should be experimentally determined during method validation.

| Parameter | Projected Value/Range | Notes |

| Analyte | This compound | |

| Derivatization Agent | o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) | Forms a fluorescent, chiral derivative. |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for amino acid analysis. |

| Mobile Phase A | Aqueous buffer (e.g., sodium acetate, pH 6.5) | |

| Mobile Phase B | Acetonitrile/Methanol mixture | |

| Detection | Fluorescence | Ex: ~340 nm, Em: ~450 nm |

| Retention Time | Analyte-specific, to be determined | Will be influenced by the sulfinic acid group. |

| Limit of Detection (LOD) | 1-10 fmol/injection | Based on typical sensitivity for OPA derivatives. |

| Limit of Quantification (LOQ) | 5-30 fmol/injection | |